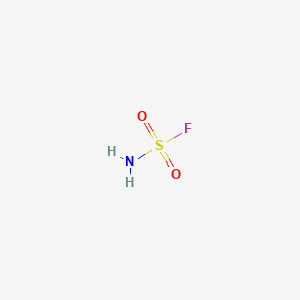

Sulfamoyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfamoyl fluoride is an organic compound with the chemical formula F−SO₂−N(−R₁)−R₂. It is a member of the sulfur(VI) fluoride family and is characterized by its unique stability and reactivity. Sulfamoyl fluorides are known for their resistance to hydrolysis and oxidation, making them valuable in various chemical applications .

Mecanismo De Acción

Target of Action:

Sulfamoyl fluoride belongs to the class of sulfonyl fluorides, which feature a sulfur–fluorine bond. These compounds have a century of history, with the first sulfonyl fluoride synthesized in 1921 . The primary targets of this compound are often enzymes and proteins involved in various biological processes.

Mode of Action:

The interaction of this compound with its targets typically involves nucleophilic attack at the fluorine center. This results in the formation of a sulfonyl radical or the extrusion of SO₂ . The balance of reactivity and stability makes sulfonyl fluorides attractive for medicinal chemists and chemical biologists. Notably, they resist hydrolysis under physiological conditions.

Biochemical Pathways:

This compound affects several biochemical pathways. For instance:

- Protein–Protein Interactions : this compound-based probes can map protein–protein interactions and identify enzyme substrates .

Pharmacokinetics:

- Absorption : this compound can be made from sulfamoyl chlorides by reacting with fluoride sources (e.g., NaF, KF, HF, or SbF₃) .

Result of Action:

- Antibacterial Effects : Early reports highlighted the bactericidal effects of sulfonyl fluoride-substituted benzoic acids against bacteria like Bacillus subtilis and lactic acid bacteria .

Action Environment:

Environmental factors, such as pH, temperature, and solvent, can influence the efficacy and stability of this compound. Understanding these conditions is crucial for optimizing its use.

: Sulfonyl fluorides as targets and substrates in the development of new synthetic methods : This compound - Wikipedia : Sulfonyl fluorides as privileged warheads in chemical biology : Advances in the construction of diverse SuFEx linkers

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sulfamoyl fluorides can be synthesized through several methods:

Reaction with Sulfuryl Fluoride or Sulfuryl Chloride Fluoride: Secondary amines are treated with sulfuryl fluoride (SO₂F₂) or sulfuryl chloride fluoride (SO₂ClF) to produce sulfamoyl fluorides.

Conversion from Sulfamoyl Chlorides: Sulfamoyl chlorides can be reacted with fluoride ion sources such as sodium fluoride, potassium fluoride, hydrogen fluoride, or antimony trifluoride to yield sulfamoyl fluorides.

Hofmann Rearrangement: Sulfonamides can undergo a Hofmann rearrangement when treated with difluoro-λ³-bromane, resulting in the formation of N-sulfamoyl fluorides.

Industrial Production Methods: Industrial production of sulfamoyl fluorides typically involves large-scale reactions using sulfuryl fluoride or sulfuryl chloride fluoride with secondary amines under controlled conditions to ensure high yield and purity .

Types of Reactions:

Substitution Reactions: Sulfamoyl fluorides undergo sulfur fluoride exchange (SuFEx) reactions with various nucleophiles, such as amines, leading to the formation of sulfamide-functionalized derivatives.

Hydrolysis Resistance: Sulfamoyl fluorides are notably resistant to hydrolysis, which makes them stable under physiological conditions.

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Sulfamoyl fluorides have a wide range of applications in scientific research:

Chemical Biology: They are used as chemical probes and in bioconjugation reactions due to their stability and reactivity.

Medicinal Chemistry: Sulfamoyl fluorides are employed in drug discovery and development as protease inhibitors and other therapeutic agents.

Polymer Chemistry: These compounds are valuable in the synthesis of functionalized polymers and materials.

Industrial Applications: Sulfamoyl fluorides serve as precursors in the production of various industrial chemicals and materials.

Comparación Con Compuestos Similares

Sulfonyl Fluorides: These compounds share similar stability and reactivity characteristics with sulfamoyl fluorides but differ in their specific functional groups and applications.

Sulfonimidoyl Fluorides: These compounds have a similar structure but contain an imidoyl group instead of an amine group, leading to different reactivity and applications.

Uniqueness of Sulfamoyl Fluorides: Sulfamoyl fluorides are unique due to their resistance to hydrolysis and oxidation, making them highly stable under various conditions. This stability, combined with their ability to undergo selective sulfur fluoride exchange reactions, makes them valuable in a wide range of chemical and biological applications .

Propiedades

IUPAC Name |

sulfamoyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH2NO2S/c1-5(2,3)4/h(H2,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPTVMVRNZEXCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593022 |

Source

|

| Record name | Sulfamyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14986-54-0 |

Source

|

| Record name | Sulfamyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]-](/img/structure/B6320144.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B6320162.png)

![2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320198.png)